

Technical Guide: Structural Elucidation and Characterization of 9-Methoxy- α -Lapachone

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Compound of Interest

Compound Name: 9-Methoxy- α -lapachone

CAS No.: 35241-80-6

Cat. No.: B151481

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-Lapachone

Executive Summary

This technical guide outlines the rigorous structural elucidation of 9-methoxy-

-lapachone (9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione). While

-lapachone derivatives are pharmacologically significant for their potential anti-neoplastic and anti-parasitic properties, their structural assignment is frequently complicated by regiochemical ambiguity (specifically distinguishing the 9-methoxy from the 6-methoxy isomer) and the need to differentiate the 1,4-naphthoquinone (

) core from the 1,2-naphthoquinone (

) core.

This document details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-ray crystallography principles to ensure absolute structural confidence.

Structural Framework & Theoretical Basis

The target molecule, 9-methoxy-

-lapachone, consists of a 1,4-naphthoquinone scaffold fused to a dimethyl-substituted pyran ring. Correct elucidation requires understanding the specific numbering system of the benzo[g]chromene-5,10-dione skeleton.

The Regiochemical Challenge

The primary challenge in characterizing this molecule is determining the position of the methoxy group on the aromatic ring (positions 6, 7, 8, or 9).

- Position 9: The methoxy group is peri to the C-10 carbonyl. This results in distinct electronic shielding effects and specific HMBC (Heteronuclear Multiple Bond Correlation) pathways.
- vs.

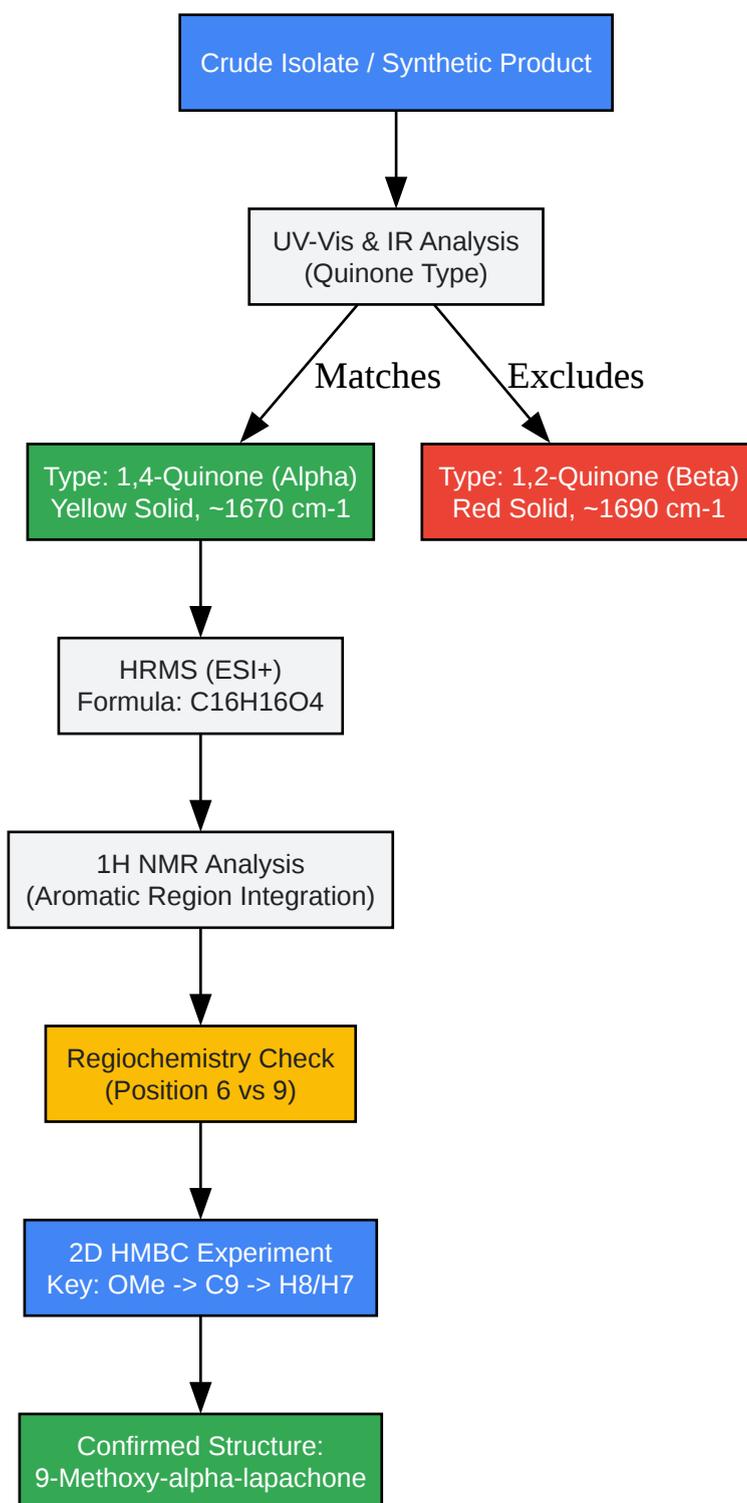
Isomerism: The

-isomer is a para-quinone (yellow), whereas the

-isomer is an ortho-quinone (red). This is the first checkpoint in characterization.

Elucidation Logic Flow

The following diagram illustrates the decision matrix for confirming the structure.



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Figure 1: Decision matrix for the structural elucidation of 9-methoxy- α -lapachone.

Spectroscopic Characterization Protocols

UV-Vis and Infrared Spectroscopy

Before advanced NMR, simple spectroscopic data provides the first "Go/No-Go" decision regarding the quinone core.

- UV-Vis (Acetonitrile):

-lapachones typically display absorption maxima (

) at 250 nm, 280 nm, and 330 nm. The absence of a redshifted band >400 nm helps rule out the

-lapachone (ortho-quinone) isomer.

- FT-IR (KBr or Thin Film):

- : Look for a strong absorption at 1670–1678 cm^{-1} .

- Note: 1,2-naphthoquinones (

-isomers) typically show carbonyl stretches at slightly higher frequencies (1690–1700 cm^{-1}) due to the dipole alignment of adjacent carbonyls.

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive step. The protocol below assumes a 500 MHz instrument or higher.

Solvent:

is preferred for resolution;

if solubility is poor.

Step A: ^1H NMR (Proton Assignment)

The aromatic region (6.5 – 8.5 ppm) will show a 3-proton pattern (ABC or ABX system) rather than the 4-proton pattern of unsubstituted lapachone.

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-8	7.60 – 7.75	dd or d	1H	Ortho to C9- OMe. Deshielded by C10=O anisotropy? (See Note)
H-7	7.15 – 7.30	t or dd	1H	Meta to C9-OMe.
H-6	7.80 – 8.00	dd or d	1H	Para to C9-OMe. Peri to C5=O.
OMe	3.95 – 4.00	s	3H	Distinct methoxy singlet.
H-3	~1.80	t	2H	Methylene of pyran ring.
H-4	~2.60	t	2H	Benzylic methylene.
2-Me	~1.45	s	6H	Gem-dimethyls.

Critical Analysis: In 9-methoxy-

-lapachone, the H-8 proton is spatially close to the C-10 carbonyl but also adjacent to the electron-donating methoxy group. The methoxy group generally causes an upfield shift (shielding) on the ortho and para protons. Therefore, H-8 will likely be more shielded (lower ppm) than H-6. If H-8 appears as a doublet at ~7.6 ppm and H-6 as a doublet at ~8.0 ppm, this supports the 9-methoxy substitution over the 6-methoxy.

Step B: 2D NMR (Connectivity Proof)

To conclusively prove the methoxy is at C9 and not C6, you must run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.

The "Smoking Gun" Correlation:

- Entry Point: Locate the OMe proton signal (~4.0 ppm).
- First Hop: In HMBC, OMe correlates strongly to the carbon it is attached to (C9, typically ~160 ppm).
- Second Hop (The Proof): Look for correlations from C9.
 - C9 should correlate to H-7 (3-bond coupling).
 - C9 should correlate to H-8 (2-bond coupling).
 - Crucially: The Carbonyl C10 (approx 180-185 ppm) should show a 3-bond correlation to H-8.

If the structure were 6-methoxy, the OMe would correlate to C6. C6 would correlate to H5? No, H5 doesn't exist (it's a carbonyl C5). C6 would correlate to H7 and H8. But the carbonyl C5 would correlate to H6 (which is adjacent to the methoxy).

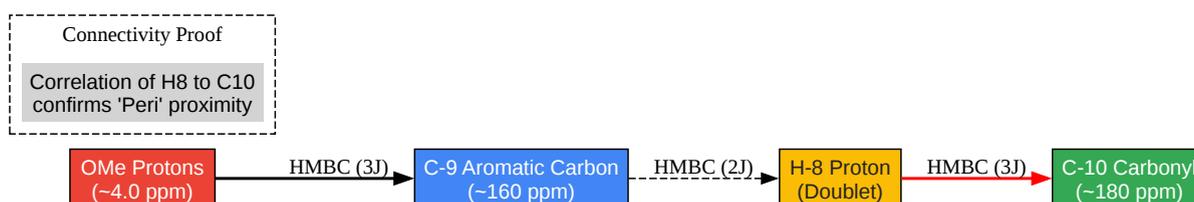
The distinction lies in the Carbonyl-Proton HMBC connectivity:

- 9-OMe: C10 (Carbonyl)

H8 (Ortho to OMe).

- 6-OMe: C5 (Carbonyl)

H6 (Ortho to OMe).



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Figure 2: Key HMBC correlations establishing the 9-methoxy regiochemistry.

Experimental Protocols

Sample Preparation for NMR

- Mass: Weigh 5–10 mg of the purified compound.
- Solvent: Dissolve in 600

L of

(99.8% D) containing 0.03% TMS as an internal standard.

- Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
- Filtration: If any particulate is visible, filter through a cotton plug in a glass pipette to prevent line broadening.

Data Acquisition Parameters (500 MHz)

- ¹H NMR: Spectral width 12 ppm, relaxation delay (d1) 1.0s, 16-64 scans.
- ¹³C NMR: Spectral width 240 ppm, relaxation delay 2.0s (to capture quaternary carbonyls), 1024+ scans.
- HMBC: Optimized for long-range coupling constants () of 8 Hz.

Synthesis & Isolation Context

Understanding the origin of the sample aids in anticipating impurities.

- Natural Source: Isolated from *Catalpa ovata* or *Tabebuia* spp. Common impurities include lapachol and -lapachone.

- Synthetic Route: Often synthesized via the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with dimethylallyl bromide, followed by acid-catalyzed cyclization.
 - Note: Acid cyclization of the intermediate (lapachol) can yield both
 - lapachone and
 - lapachone. The 9-methoxy derivative synthesis would start from a methoxy-lawsone derivative.

Biological Relevance

While this guide focuses on structure, the correct identification is vital for biological assays.

- NQO1 Activity: Like
 - lapachone, methoxy-derivatives are studied for bioactivation by NQO1 (NAD(P)H:quinone oxidoreductase 1).
- Cytotoxicity: The "alpha" isomers generally exhibit lower cytotoxicity compared to "beta" isomers, making 9-methoxy-
 - lapachone a critical negative control or a scaffold for optimization in structure-activity relationship (SAR) studies.

References

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Sources

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